molecular formula C9H18O B072229 1-Butylcyclopentanol CAS No. 1462-97-1

1-Butylcyclopentanol

Cat. No. B072229
CAS RN: 1462-97-1
M. Wt: 142.24 g/mol
InChI Key: GQTUSXZITATQAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structures related to 1-Butylcyclopentanol often involves intricate reactions that enable the formation of cyclic compounds with specific substituents. For example, the synthesis of bicyclo[1.1.1]pentanes, which share a similar structural motif with 1-Butylcyclopentanol, can be achieved through various methods including difluorocarbene insertion into bicyclo[1.1.0]butanes, indicating the complexity and diversity of synthetic approaches available for such compounds (Ma et al., 2019).

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives, including 1-Butylcyclopentanol, is a key factor in determining their chemical reactivity and physical properties. Gas electron diffraction and quantum chemical calculations have been employed to investigate the geometric structure and conformational properties of saturated five-membered-ring compounds, highlighting the importance of understanding these aspects for the development of new chemical entities (Oberhammer et al., 2004).

Chemical Reactions and Properties

Cyclopentane derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the reaction of dienic hydrocarbons with polymers of n-butylthioborane leads to the formation of 1-n-butylthioboracyclopentanes, showcasing the reactivity of cyclopentane derivatives towards boron-containing compounds (Mikhaĭlov & Shchegoleva, 1961).

Physical Properties Analysis

The physical properties of cyclopentane derivatives, such as 1-Butylcyclopentanol, are crucial for their application in various fields. Studies focusing on the synthesis and physical properties of sterically congested cycloalkenes provide valuable insights into the factors influencing the stability and reactivity of these compounds (Ishii et al., 2000).

Scientific Research Applications

  • Synthetic Chemistry and Drug Discovery : Bicyclo[1.1.1]pentane (BCP) derivatives, closely related to 1-Butylcyclopentanol, are valuable in drug discovery. They serve as bioisosteres for 1,4-disubstituted phenyl rings and tert-butyl groups, offering benefits like high passive permeability, water solubility, and improved metabolic stability. Recent advances in synthetic chemistry have focused on creating unsymmetrically 1,3-difunctionalized BCP derivatives through methods like radical multicomponent carboamination (Kanazawa & Uchiyama, 2018).

  • Enantioenriched α-Chiral BCPs : The synthesis of enantioenriched α-chiral BCPs, which are challenging due to the presence of stereogenic centers, has been developed. This chemistry is applied in synthesizing BCP analogues of phenylglycine and tarenflurbil (Wong et al., 2019).

  • Physicochemical and Pharmacokinetic Properties : Evaluation of tert‐butyl isosteres, including BCP, has been conducted. These studies focus on their physicochemical and pharmacokinetic properties, efficacies, and activities in various drug analogues (Westphal et al., 2015).

  • Stereochemistry in Radical Cyclizations : Investigations into the stereochemistry of hexenyl radical cyclizations, especially involving large groups like tert-butyl, reveal insights into substituent and temperature effects. This research has implications for understanding the mechanisms in organic synthesis (Tripp, Schiesser, & Curran, 2005).

  • Alternative Fuels : 1-Butylcyclopentanol and related compounds are studied for their potential as alternative fuels. For instance, higher alcohols like butanol and pentanol, when blended with diesel, show promising results in engine performance and efficiency (Campos-Fernández et al., 2012).

  • Biochemical Studies : The effects of unnatural amino acids, such as 1-Aminocyclopentanecarboxylic acid, on cellular respiration and amino acid metabolism, have been explored, shedding light on their potential antitumor applications (Berlinguet et al., 1962).

properties

IUPAC Name

1-butylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-3-6-9(10)7-4-5-8-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTUSXZITATQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163306
Record name 1-Butylcyclopentanol
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butylcyclopentanol

CAS RN

1462-97-1
Record name 1-Butylcyclopentanol
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Record name 1462-97-1
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Record name 1-Butylcyclopentanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BUTYL-1-CYCLOPENTANOL
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Synthesis routes and methods

Procedure details

nBuLi (1.00 mL; 1.50 mmol; 1.00 equiv) was added to a solution of cyclopentenone (84 mg; 1.0 mmol) in the presence of LaCl3.2LiCl (0.33 M; 3.03 mL, 1.00 mmol, 1.00 equiv) at 0° C. After 2 min, sat. aq. NH4Cl (2 mL) and water (2 mL) was added and the aqueous layer was extracted with ether (4×10 mL). The combined extracts were dried (Na2SO4). Careful evaporation under reduced pressure afforded analytically clean 1-butylcyclopentanol (8) as colorless oil (139 mg, 98%). The analytical data were found to be in accordance with the literature data.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step One
[Compound]
Name
LaCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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